Musk ambrette
Overview
Description
Musk ambrette, chemically known as 4-tert-butyl-3-methoxy-2,6-dinitrotoluene, is a synthetic nitro musk compound. It is widely used as a fragrance ingredient in various personal care products, detergents, and air fresheners due to its musky odor. Historically, it has been a popular choice in perfumery and flavoring agents.
Mechanism of Action
Target of Action
Musk ambrette primarily targets human musk receptors OR5AN1 and OR1A1 . These receptors are specifically responsive to musk compounds . In a zebrafish model, this compound was found to induce cardiovascular morphological changes, vessel permeability variation, angiogenic changes, and cardiotoxicity .
Mode of Action
The activation of human receptors OR5AN1 and OR1A1 by this compound has been experimentally and computationally examined . OR5AN1 responds at nanomolar concentrations to musk ketone and robustly to macrocyclic sulfoxides and fluorine-substituted macrocyclic ketones . OR1A1 responds only to nitromusks . Structural models of OR5AN1 and OR1A1 based on quantum mechanics/molecular mechanics (QM/MM) hybrid methods were validated through direct comparisons with activation profiles from site-directed mutagenesis experiments and analysis of binding energies for 35 musk-related odorants .
Biochemical Pathways
It is known that this compound can induce changes in cardiovascular morphology and angiogenesis , suggesting that it may affect pathways related to cardiovascular development and function.
Pharmacokinetics
It is known that this compound is a lipophilic compound , which suggests that it may have high bioavailability and can accumulate in adipose tissue.
Result of Action
This compound has been shown to cause developmental delays, pericardial edema, circulatory disturbances, curved body axis, and death in zebrafish . It also induces cardiovascular morphological changes, vessel permeability variation, angiogenic changes, and cardiotoxicity . The disappearance of the caudal vein plexus in zebrafish confirms the vascular development toxicity .
Action Environment
This compound is a potential environmental pollutant due to its persistence and accumulation in human organisms . It is widely used in household and personal care products, leading to direct exposures via dermal absorption, as well as inhalation of contaminated dust and volatilized fragrances . After personal use, these environmentally persistent pollutants then pass through sewage treatment plants through their effluent into the environment . The continuous release of this compound in high volumes from the urban environment, notably wastewater treatment plants, could pose a chronic toxicological threat to biota in receiving waters .
Biochemical Analysis
Biochemical Properties
Musk ambrette plays a significant role in biochemical reactions, particularly in the context of olfactory receptors. It interacts with specific enzymes and proteins, such as olfactory receptors OR5AN1 and OR1A1, which are responsible for detecting musk odors . These interactions are primarily based on binding affinities, where this compound binds to the active sites of these receptors, triggering a cascade of biochemical signals that result in the perception of its characteristic scent.
Cellular Effects
This compound influences various types of cells, particularly those involved in the olfactory system. It affects cell signaling pathways by binding to olfactory receptors, which leads to the activation of downstream signaling molecules such as G-proteins . This activation can alter gene expression and cellular metabolism, resulting in the production of specific proteins that contribute to the perception of musk odors. Additionally, this compound has been shown to have estrogenic and anti-estrogenic properties, which can influence hormone-responsive cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with olfactory receptors. Upon binding to receptors like OR5AN1 and OR1A1, this compound induces a conformational change in the receptor structure, which activates the associated G-proteins . This activation leads to a series of intracellular signaling events, including the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). These molecular events ultimately result in changes in gene expression and cellular responses that contribute to the perception of this compound’s scent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily affects olfactory receptors and related signaling pathways. At higher doses, it can exhibit toxic or adverse effects, including disruptions in hormone levels and potential toxicity to liver and kidney tissues . Threshold effects have been observed, where specific concentrations of this compound are required to elicit a biological response, and exceeding these thresholds can lead to adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and elimination. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . These metabolic pathways can influence the overall bioavailability and biological activity of this compound, affecting its impact on cellular and systemic functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, allowing it to reach its target sites, such as olfactory receptors . The distribution of this compound within tissues can also influence its localization and accumulation, which can impact its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is primarily within the membranes of olfactory receptor cells. It interacts with specific targeting signals and post-translational modifications that direct it to these compartments . The localization of this compound within these cellular structures is essential for its activity and function, as it allows the compound to effectively bind to olfactory receptors and initiate the signaling pathways that lead to the perception of its scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of musk ambrette involves several steps:
Starting Material: The process begins with metacresol.
Phase Transfer Catalysis: Metacresol is reacted with chloromethanes in the presence of a phase transfer catalyst and an aqueous solution of a strong base, such as sodium hydroxide, to produce m-methoxytoluene.
Alkylation: The m-methoxytoluene is then subjected to alkylation using tertiary butyl chloride in the presence of a catalyst to form tert-butyl methoxy toluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and reduced waste. The use of continuous flow reactors and advanced separation techniques ensures efficient production while minimizing environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and tert-butyl groups.
Reduction: The nitro groups in this compound can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include aromatic amines.
Substitution: Products include halogenated derivatives of this compound.
Scientific Research Applications
Musk ambrette has been studied for its potential endocrine-disrupting effects. It has been identified as an agonist for the kisspeptin receptor (KISS1R) and the gonadotropin-releasing hormone receptor (GnRHR), which are involved in the regulation of puberty . Research has shown that exposure to this compound can lead to early onset of puberty in animal models, making it a compound of interest in environmental health studies .
In addition to its endocrine effects, this compound is used in toxicological studies to assess its impact on aquatic life and its persistence in the environment. Its ability to cross the blood-brain barrier has also made it a subject of neurological studies.
Comparison with Similar Compounds
Musk ketone: Another synthetic nitro musk with similar fragrance properties.
Musk xylene: A synthetic nitro musk used in perfumery.
Musk moskene: A synthetic nitro musk with a similar structure and odor profile.
Comparison: Musk ambrette is unique among nitro musks due to its specific binding affinity for the kisspeptin receptor (KISS1R) and the gonadotropin-releasing hormone receptor (GnRHR). This unique interaction makes it particularly potent in triggering endocrine effects compared to other nitro musks .
Properties
IUPAC Name |
1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUILGSCPYJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
Record name | MUSK AMBRETTE | |
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DSSTOX Substance ID |
DTXSID7025689 | |
Record name | Musk ambrette | |
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Molecular Weight |
268.27 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Musk ambrette is a pale yellow liquid. Insoluble in water. (NTP, 1992), Pale yellow solid with a heavy floral-musky odor; [HSDB] Yellow solid; [Alfa Aesar MSDS] | |
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Record name | Musk ambrette | |
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Boiling Point |
275 °F at 16 mmHg (NTP, 1992), 185 °C at 16 mm Hg | |
Record name | MUSK AMBRETTE | |
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Solubility |
Insoluble (NTP, 1992), Slightly soluble in ethanol; soluble in ethyl ether, chloroform, In water, 0.79 mg/L at temp. unspecified | |
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Vapor Pressure |
0.0000131 [mmHg] | |
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Color/Form |
Pale yellow leaves from alcohol | |
CAS No. |
83-66-9, 73507-41-2 | |
Record name | MUSK AMBRETTE | |
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Record name | 4-tert-butyl-3-methoxy-2,6-dinitrotoluene | |
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Melting Point |
183 to 187 °F (NTP, 1992), 85 °C | |
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